molecular formula C12H25N3O4S B8381551 tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate

Cat. No.: B8381551
M. Wt: 307.41 g/mol
InChI Key: XHSRGZCNGVMPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it useful in understanding biochemical pathways .

Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring and dimethylsulfamoyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness: tert-Butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C12H25N3O4S

Molecular Weight

307.41 g/mol

IUPAC Name

tert-butyl N-[1-(dimethylsulfamoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C12H25N3O4S/c1-12(2,3)19-11(16)13-10-6-8-15(9-7-10)20(17,18)14(4)5/h10H,6-9H2,1-5H3,(H,13,16)

InChI Key

XHSRGZCNGVMPKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 412 mg (2.06 mmol) of tert-butyl 4-piperidinylcarbamate in 20 mL of dichloromethane were added 430 μL (3.09 mmol) of triethylamine and 265 μL (2.47 mmol) of dimethylsulfamoyl chloride and the mixture was stirred for 2 hours at room temperature. Then, the mixture was treated with ethyl acetate and the organic layer was washed with water and saturated saline solution, and then, dried over with anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography (eluent: dichloromethane/methanol=40/1) to give 536 mg (85%) of the title compound.
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
430 μL
Type
reactant
Reaction Step One
Quantity
265 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

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